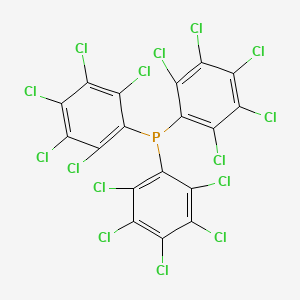![molecular formula C20H26O5 B579404 methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate CAS No. 15448-06-3](/img/structure/B579404.png)
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellins are a group of plant hormones that play a crucial role in regulating various aspects of plant growth and development methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[93215,801,10It is a tetracyclic diterpenoid compound that promotes stem elongation, seed germination, and flowering in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate can be synthesized through various chemical routes. One common method involves the oxidation of gibberellin precursors using specific oxidizing agents. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of gibberellin III often involves fermentation processes using fungi such as Gibberella fujikuroi. The fermentation process can be carried out using submerged or solid-state fermentation techniques. The choice of method depends on factors such as cost, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH levels.
Reduction: Reducing agents such as sodium borohydride are used to convert gibberellin III into its reduced forms.
Substitution: Substitution reactions often involve the use of halogens or other functional groups to modify the chemical structure of gibberellin III.
Major Products: The major products formed from these reactions include various derivatives of gibberellin III, which may have enhanced or altered biological activities .
Scientific Research Applications
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and modification of diterpenoid compounds.
Biology: Plays a crucial role in plant physiology studies, particularly in understanding plant growth and development.
Medicine: Investigated for its potential therapeutic applications, including its role in promoting cell growth and differentiation.
Industry: Widely used in agriculture to enhance crop yields, improve fruit quality, and regulate plant growth.
Mechanism of Action
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate is part of a larger family of gibberellins, which includes compounds such as gibberellin I, gibberellin II, and gibberellin IV. While all gibberellins share a similar tetracyclic diterpenoid structure, they differ in their specific functional groups and biological activities. This compound is unique in its high bioactivity and widespread use in agricultural applications .
Comparison with Similar Compounds
- Gibberellin I
- Gibberellin II
- Gibberellin IV
These compounds, while similar in structure, may have different effects on plant growth and development, making gibberellin III particularly valuable for specific applications .
Properties
CAS No. |
15448-06-3 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.423 |
InChI |
InChI=1S/C20H26O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,11-14,23H,5,7-10H2,1-3H3/t11?,12-,13-,14-,17-,18+,19+,20-/m1/s1 |
InChI Key |
AVYTULGWFPYRAF-QXPCXOAMSA-N |
SMILES |
CC1CC23CC1(CCC2C45CC=CC(C4C3C(=O)OC)(C(=O)O5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/new.no-structure.jpg)
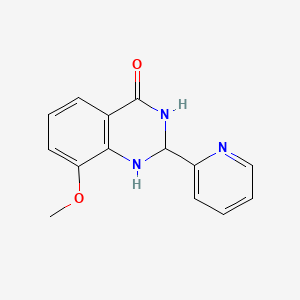
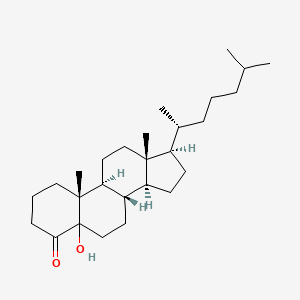
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579325.png)
![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
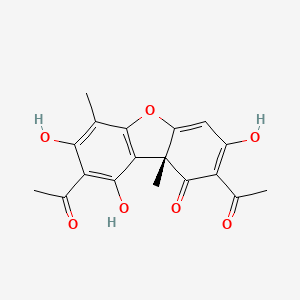
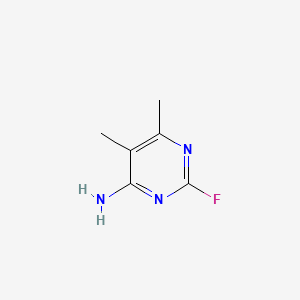

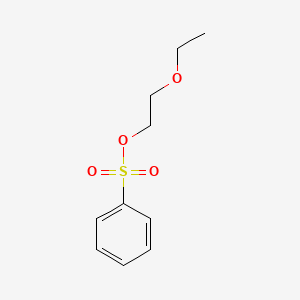
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
![1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene](/img/structure/B579339.png)
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide](/img/structure/B579343.png)
